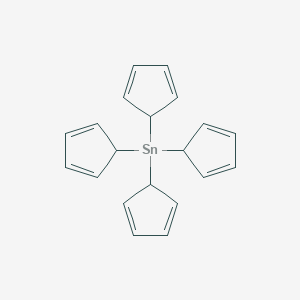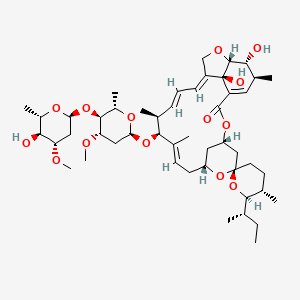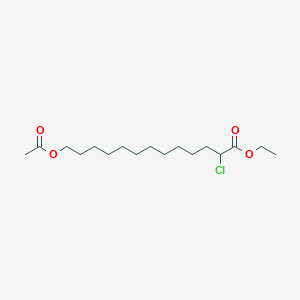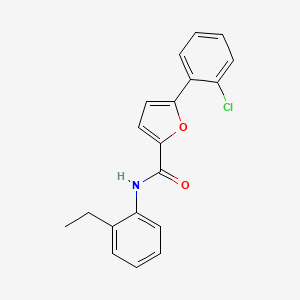
Tetracyclopentadienyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclopentadienyltin is an organotin compound with the chemical formula C20H20Sn It consists of a tin atom bonded to four cyclopentadienyl ligands This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is situated between two cyclopentadienyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetracyclopentadienyltin can be synthesized through the reaction of tin tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of cyclopentadienyl sodium in anhydrous ether.
- Addition of tin tetrachloride to the solution.
- Stirring the mixture at low temperatures to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing advanced purification techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Tetracyclopentadienyltin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds facilitate substitution reactions.
Major Products:
Oxidation: Tin oxides and various organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Tetracyclopentadienyltin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: Research explores its potential as an antimicrobial agent due to the biological activity of organotin compounds.
Medicine: Investigations are ongoing into its use in drug delivery systems and as a component in pharmaceuticals.
Industry: this compound is studied for its potential use in materials science, particularly in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of tetracyclopentadienyltin involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction is facilitated by the cyclopentadienyl ligands, which can form stable complexes with various biomolecules. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes makes it a subject of interest in biomedical research.
Comparación Con Compuestos Similares
Cyclopentadienyltin trichloride: Contains one cyclopentadienyl ligand and three chlorine atoms.
Dicyclopentadienyltin dichloride: Contains two cyclopentadienyl ligands and two chlorine atoms.
Tricyclopentadienyltin chloride: Contains three cyclopentadienyl ligands and one chlorine atom.
Comparison: Tetracyclopentadienyltin is unique due to its four cyclopentadienyl ligands, which provide it with distinct chemical properties compared to its analogs. The presence of multiple cyclopentadienyl ligands enhances its stability and reactivity, making it more versatile in chemical reactions and applications.
Propiedades
Número CAS |
3559-76-0 |
|---|---|
Fórmula molecular |
C20H20Sn |
Peso molecular |
379.1 g/mol |
Nombre IUPAC |
tetra(cyclopenta-2,4-dien-1-yl)stannane |
InChI |
InChI=1S/4C5H5.Sn/c4*1-2-4-5-3-1;/h4*1-5H; |
Clave InChI |
DALBETQCQNVFGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)[Sn](C2C=CC=C2)(C3C=CC=C3)C4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)






![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
